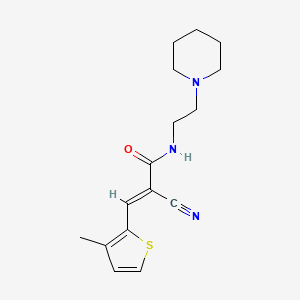
(2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate aldehyde with a nitrile in the presence of a base to form the corresponding enamine, followed by acylation with an acid chloride.
Introduction of the Piperidylethyl Group: The piperidylethyl group can be introduced through a nucleophilic substitution reaction, where the enamine is reacted with a piperidylethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and piperidylethyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thienyl and piperidylethyl groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted enamides with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study enzyme activity or receptor binding.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction cascades or metabolic pathways relevant to the target.
類似化合物との比較
Similar Compounds
(2E)-2-cyano-3-(2-thienyl)prop-2-enamide: Lacks the piperidylethyl group.
(2E)-2-cyano-3-(3-methyl(2-thienyl))prop-2-enamide: Lacks the piperidylethyl group.
(2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(ethyl)prop-2-enamide: Has an ethyl group instead of the piperidylethyl group.
Uniqueness
The presence of the piperidylethyl group in (2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide distinguishes it from other similar compounds, potentially conferring unique chemical and biological properties.
特性
分子式 |
C16H21N3OS |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C16H21N3OS/c1-13-5-10-21-15(13)11-14(12-17)16(20)18-6-9-19-7-3-2-4-8-19/h5,10-11H,2-4,6-9H2,1H3,(H,18,20)/b14-11+ |
InChIキー |
LYKVLANITVZBJE-SDNWHVSQSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCN2CCCCC2 |
正規SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



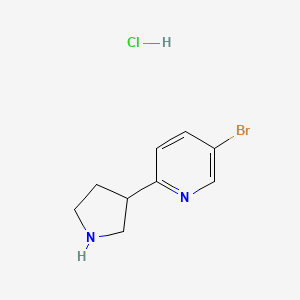

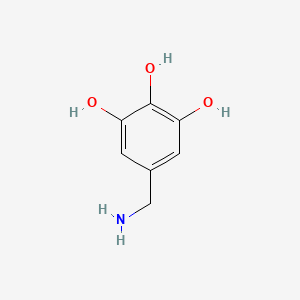
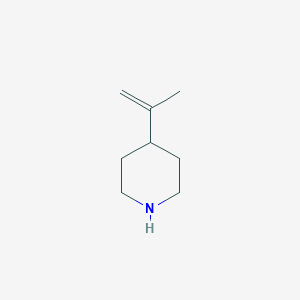
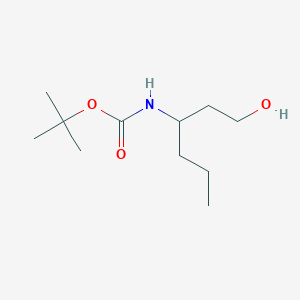
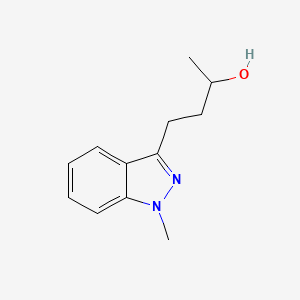
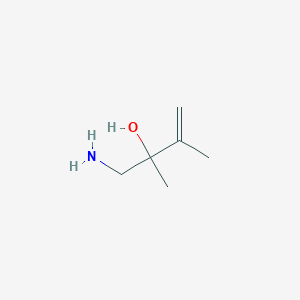
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)
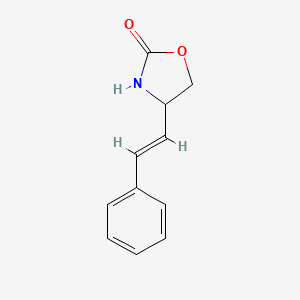
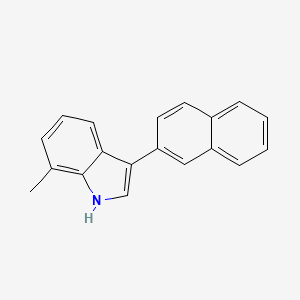

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)
